molecular formula C15H24N2O6S2 B13768827 (4,4-Dimethyl-2,5-dioxo-1,3-imidazolidinediyl)di-2,1-ethanediyl 3-mercaptopropionate CAS No. 55250-78-7

(4,4-Dimethyl-2,5-dioxo-1,3-imidazolidinediyl)di-2,1-ethanediyl 3-mercaptopropionate

Cat. No.: B13768827
CAS No.: 55250-78-7
M. Wt: 392.5 g/mol
InChI Key: LJOCSZWVBPUWHF-UHFFFAOYSA-N
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Description

This compound features a central 4,4-dimethyl-2,5-dioxo-1,3-imidazolidinediyl core linked via two 2,1-ethanediyl (ethylene glycol) spacers to terminal 3-mercaptopropionate groups. Its CAS registry number (63089-87-2) corresponds to a structurally related polymer derivative, indicating its use in macromolecular systems .

Properties

CAS No.

55250-78-7

Molecular Formula

C15H24N2O6S2

Molecular Weight

392.5 g/mol

IUPAC Name

2-[4,4-dimethyl-2,5-dioxo-3-[2-(3-sulfanylpropanoyloxy)ethyl]imidazolidin-1-yl]ethyl 3-sulfanylpropanoate

InChI

InChI=1S/C15H24N2O6S2/c1-15(2)13(20)16(5-7-22-11(18)3-9-24)14(21)17(15)6-8-23-12(19)4-10-25/h24-25H,3-10H2,1-2H3

InChI Key

LJOCSZWVBPUWHF-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)N1CCOC(=O)CCS)CCOC(=O)CCS)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The compound's structure suggests it is a diester formed by esterification of 3-mercaptopropionic acid with a dihydroxy-substituted hydantoin derivative, specifically 1,3-bis(2-hydroxyethyl)-4,4-dimethyl-2,5-dioxoimidazolidine. The preparation typically involves:

  • Synthesis of the hydantoin core with hydroxyethyl substituents.
  • Esterification with 3-mercaptopropionic acid or its activated derivatives.

Synthesis of the Hydantoin Core

The 4,4-dimethyl-2,5-dioxoimidazolidine (hydantoin) core can be synthesized via cyclization reactions involving amino acids or urea derivatives. Literature on related compounds shows that 1,3-bis(2-hydroxyethyl)-5,5-dimethylhydantoin is prepared by:

  • Reacting 5,5-dimethylhydantoin with ethylene oxide or 2-chloroethanol to introduce hydroxyethyl groups at N-1 and N-3 positions.

This intermediate provides the diol functionality necessary for subsequent esterification.

Esterification with 3-Mercaptopropionic Acid

The key step is the esterification of the hydroxy groups with 3-mercaptopropionic acid. This can be achieved by:

  • Direct condensation using acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux in an inert solvent such as toluene or dichloromethane.
  • Using activated derivatives such as acid chlorides or anhydrides of 3-mercaptopropionic acid to improve yield and reaction rate.
  • Employing coupling agents like dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI) to facilitate ester bond formation under mild conditions, preserving the thiol groups.

Purification

The crude product is typically purified by:

  • Crystallization from suitable solvents.
  • Chromatographic techniques if necessary to remove unreacted starting materials and side products.

Summary Table of Preparation Methods

Method Key Reagents Reaction Conditions Advantages Disadvantages
Direct acid-catalyzed esterification 3-Mercaptopropionic acid, hydantoin diol, acid catalyst Reflux in toluene or DCM, several hours Simple setup, inexpensive reagents Lower yield, possible side reactions
Coupling agent-mediated esterification DCC or CDI, 3-mercaptopropionic acid, hydantoin diol Room temperature to mild heating, inert atmosphere High yield, mild conditions preserving thiol Cost of coupling agents, removal of byproducts
Acid chloride method 3-Mercaptopropionyl chloride, hydantoin diol, base (pyridine) 0-25°C, inert atmosphere Faster reaction Handling corrosive reagents, side reactions possible
Stepwise synthesis via protected intermediates Protection of thiol groups, esterification, deprotection Multi-step, controlled conditions High selectivity, purity More complex, longer process

Research Findings and Notes

  • The thiol groups in 3-mercaptopropionic acid are sensitive and prone to oxidation; thus, inert atmosphere and mild conditions are preferred during esterification.
  • Coupling agents such as DCC are widely used in peptide and ester bond formation, providing high yields and selectivity.
  • Purification by recrystallization is effective due to the compound’s crystalline nature and high melting point.
  • No direct large-scale industrial synthesis methods are publicly documented, indicating this compound is likely prepared on a laboratory scale or as a specialty chemical.

Chemical Reactions Analysis

Types of Reactions

(4,4-Dimethyl-2,5-dioxo-1,3-imidazolidinediyl)di-2,1-ethanediyl 3-mercaptopropionate undergoes various chemical reactions, including:

    Oxidation: The mercaptopropionate groups can be oxidized to form disulfides.

    Reduction: The imidazolidine ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the mercaptopropionate groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products Formed

    Oxidation: Disulfides and sulfoxides.

    Reduction: Reduced imidazolidine derivatives.

    Substitution: Various substituted imidazolidine and mercaptopropionate derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, (4,4-Dimethyl-2,5-dioxo-1,3-imidazolidinediyl)di-2,1-ethanediyl 3-mercaptopropionate is studied for its potential as a biochemical probe. Its reactivity with thiol groups makes it useful in studying protein interactions and enzyme activities.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological molecules suggests it could be used in drug development, particularly for targeting specific enzymes or receptors.

Industry

In industrial applications, this compound is used in the synthesis of polymers and advanced materials. Its unique properties make it suitable for creating materials with specific mechanical and chemical characteristics.

Mechanism of Action

The mechanism of action of (4,4-Dimethyl-2,5-dioxo-1,3-imidazolidinediyl)di-2,1-ethanediyl 3-mercaptopropionate involves its interaction with thiol groups in proteins and enzymes. This interaction can lead to the formation of disulfide bonds, altering the structure and function of the target molecules. The compound’s reactivity is influenced by its imidazolidine ring, which can stabilize intermediate states during reactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and spectral differences between the target compound and analogous benzimidazole-based thiol derivatives from :

Compound Name / ID Core Structure Substituents/Functional Groups Key Spectral Features (IR, NMR, MS)
Target Compound Imidazolidinedione Ethylene-linked 3-mercaptopropionate Inferred: C=O (1700–1750 cm⁻¹), SH (2500–2600 cm⁻¹), methyl (2800–3000 cm⁻¹)
1,3-bis(2-mercaptobenzimidazole)propane (Compound-b) Benzimidazole Methylene-linked 2-mercapto groups NH (3382 cm⁻¹), C-S (617–661 cm⁻¹), aromatic H (6.94–7.42 ppm)
1,3-bis(5-methoxy-2-mercaptobenzimidazole)propane (Compound-d) Benzimidazole Methoxy (-OCH₃) and thiol groups C-O (1270–1343 cm⁻¹), OCH₃ (3.87 ppm), m/z 401 (M+1)
1,3-bis(5-difluoromethoxy-2-mercaptobenzimidazole)propane (Compound-f) Benzimidazole Difluoromethoxy (-OCHF₂) and thiol groups C-F (1179–1297 cm⁻¹), CHF₂ (7.36 ppm), m/z 473 (M+1)
Key Observations

Core Heterocycle :

Q & A

How can researchers design experiments to evaluate the environmental stability of this compound under varying conditions?

Answer:
To assess environmental stability, adopt a tiered experimental design integrating laboratory and simulated environmental studies. For abiotic factors (e.g., pH, UV exposure), use controlled chamber experiments with replicates to measure degradation rates via HPLC or LC-MS. For biotic interactions, employ microbial consortia from soil/water samples to evaluate biodegradation pathways . A split-plot design (as in ) can isolate variables like temperature or humidity. Include controls with inert matrices to distinguish chemical vs. microbial effects. Data should be analyzed using kinetic models (e.g., first-order decay) and ANOVA for multifactorial interactions.

Example Experimental Setup:

FactorLevels TestedMeasurement Technique
pH4, 7, 10Spectrophotometry
UV Intensity0, 50, 100 W/m²LC-MS/MS
Microbial ActivitySterile vs. Active SoilGC-FID

What spectroscopic methods are most effective for characterizing this compound, and what key spectral markers should be anticipated?

Answer:

  • IR Spectroscopy: Focus on carbonyl (C=O) stretches near 1700–1750 cm⁻¹ (imidazolidinedione) and thiol (S-H) peaks at ~2550 cm⁻¹. The ester (C-O) vibrations appear at 1200–1300 cm⁻¹ .
  • NMR: In ¹H NMR, expect signals for methyl groups (δ 1.2–1.5 ppm), imidazolidinedione protons (δ 3.0–4.0 ppm), and mercaptopropionate CH₂ (δ 2.5–3.0 ppm). ¹³C NMR should show carbonyl carbons at δ 165–180 ppm .
  • Mass Spectrometry: Look for molecular ion [M+H]⁺ and fragmentation patterns reflecting cleavage at the imidazolidinedione-ethanediyl bond.

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